molecular formula C11H11BrN2O B13618249 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole

Cat. No.: B13618249
M. Wt: 267.12 g/mol
InChI Key: LFJIAVAWLPOTTN-UHFFFAOYSA-N
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Description

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole typically involves the reaction of 3-bromophenol with a suitable pyrazole precursor. One common method involves the use of a base, such as potassium carbonate, to deprotonate the 3-bromophenol, followed by nucleophilic substitution with a pyrazole derivative. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-[(3-bromophenoxy)methyl]-1-methylpyrazole

InChI

InChI=1S/C11H11BrN2O/c1-14-7-9(6-13-14)8-15-11-4-2-3-10(12)5-11/h2-7H,8H2,1H3

InChI Key

LFJIAVAWLPOTTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)COC2=CC(=CC=C2)Br

Origin of Product

United States

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